Combretastatin B-3
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
116518-76-4 |
|---|---|
Molecular Formula |
C17H20O5 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
4-[2-(3,4,5-trimethoxyphenyl)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H20O5/c1-20-15-9-12(10-16(21-2)17(15)22-3)5-4-11-6-7-13(18)14(19)8-11/h6-10,18-19H,4-5H2,1-3H3 |
InChI Key |
SFWXNQDSPCKFAW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CCC2=CC(=C(C=C2)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCC2=CC(=C(C=C2)O)O |
Other CAS No. |
116518-76-4 |
Synonyms |
combretastatin B-3 combretastatin B3 |
Origin of Product |
United States |
Unearthing Combretastatin B 3: a Story of Discovery and Isolation
The journey to identifying Combretastatin (B1194345) B-3 is rooted in a systematic exploration of the natural world for potential therapeutic agents. This narrative unfolds from its natural origins to its characterization as a distinct biosynthetic product.
Chemical Characterization and Structural Elucidation of Combretastatin B 3
Classification as a Dihydrostilbene (Bibenzyl)
Combretastatin (B1194345) B-3 belongs to the combretastatin family, which is broadly classified into several series based on their core chemical structure. nih.govnih.gov Specifically, Combretastatin B-3 is a member of the B-series, which are characterized as dihydrostilbenes, also known as bibenzyls. nih.govresearchgate.netnih.gov This classification is based on its molecular framework, which consists of two aromatic rings linked by an ethylene (B1197577) bridge, in contrast to the ethene bridge found in the stilbene-based combretastatin A-series. researchgate.netwikipedia.org The core structure of this compound is 3',4'-Dihydroxy-3,4,5-trimethoxybibenzyl. naturalproducts.netknapsackfamily.com
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀O₅ |
| Molecular Weight | 304.34 g/mol |
| Aromatic Ring Count | 2 |
| Rotatable Bond Count | 6 |
| Hydrogen Bond Acceptor Count | 5 |
| Hydrogen Bond Donor Count | 2 |
Data sourced from PubChem CID 122775. nih.gov
Methodologies for Structure Determination: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy
The precise chemical structure of this compound was determined through comprehensive spectroscopic analysis, primarily utilizing mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These techniques provided detailed information about the compound's molecular weight, elemental composition, and the connectivity of its atoms.
High-resolution mass spectrometry (HRMS) confirmed the molecular formula of this compound as C₁₇H₂₀O₅. cdnsciencepub.com The mass spectrum showed a molecular ion peak (M+) at an m/z (mass-to-charge ratio) consistent with this formula. cdnsciencepub.com Fragmentation patterns observed in the mass spectrum, particularly the cleavage of the benzylic bond, yielded significant fragment ions that helped to identify the two substituted phenyl rings and the ethylene linker. google.com
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR), was instrumental in elucidating the fine structural details. cdnsciencepub.comresearchgate.net
¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, combretastatin B-2, showed a characteristic broad singlet at approximately δ 2.78 ppm, corresponding to the four protons of the ethylene bridge (-CH₂CH₂-), a key indicator of the bibenzyl structure. cdnsciencepub.com Signals in the aromatic region of the spectrum, along with their coupling patterns, allowed for the determination of the substitution patterns on the two phenyl rings. cdnsciencepub.com The presence of methoxy (B1213986) groups (-OCH₃) was confirmed by sharp singlets in the upfield region of the spectrum. google.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provided the number of distinct carbon environments in the molecule. cdnsciencepub.comresearchgate.net Chemical shift values confirmed the presence of the aromatic carbons, the ethylene bridge carbons, and the methoxy group carbons. cdnsciencepub.com Comparison of the ¹³C NMR data with that of related combretastatin compounds further solidified the structural assignment. cdnsciencepub.com
Confirmation of Chemical Structure through Total Synthesis
While spectroscopic methods provide powerful evidence for a proposed structure, unequivocal proof is often achieved through total chemical synthesis. The structure of the combretastatins, including those in the B-series, was definitively confirmed through their total synthesis. nih.govresearchgate.net The synthetic route developed for these compounds allowed for the unambiguous construction of the target molecule from simpler, known starting materials. cdnsciencepub.comcdnsciencepub.com By comparing the spectroscopic data (NMR, MS) and physical properties of the synthesized compound with those of the natural isolate and finding them to be identical, the proposed structure of this compound was unequivocally validated. nih.govresearchgate.net
Preclinical Pharmacological Investigations of Combretastatin B 3
In Vitro Cytotoxicity Assessments in Cell Lines
Initial preclinical evaluations of Combretastatin (B1194345) B-3 centered on its ability to inhibit the growth of cancer cells in a laboratory setting.
Research has demonstrated that Combretastatin B-3 exhibits significant cell growth inhibitory activity against the murine P-388 lymphocytic leukemia (PS) cell line. researchgate.netnih.gov In these studies, the efficacy of a compound is often measured by its ED50 value, which represents the concentration of the drug that inhibits cell growth by 50%. This compound was found to have an ED50 value of 0.4 micrograms/ml against this particular leukemia cell line. researchgate.netnih.gov This finding established this compound as a noteworthy cytotoxic agent. researchgate.net
| Compound | ED50 (µg/mL) Against P-388 Cells |
|---|---|
| This compound | 0.4 |
| Combretastatin B-4 | 1.7 |
| Bibenzyl 7 | 1.7 |
| Bibenzyl 8 | 2.5 |
| Bibenzyl 9 | 0.25 |
Antimitotic Properties
Further investigations have delved into the mechanism by which this compound exerts its cytotoxic effects, with a focus on its impact on mitosis, the process of cell division.
Studies have shown that at cytotoxic concentrations, this compound causes leukemia cells to accumulate in mitosis. researchgate.netnih.gov This indicates that the compound interferes with the normal progression of the cell cycle, leading to a halt in cell division and ultimately contributing to its cancer-killing properties. This antimitotic effect is a characteristic shared by a class of drugs that target the machinery of cell division.
Molecular Mechanism of Action: Tubulin Interaction
The primary molecular target for many antimitotic agents is tubulin, a protein that is the fundamental building block of microtubules. mdpi.comresearchgate.net Microtubules are dynamic structures that form the mitotic spindle, an essential apparatus for separating chromosomes during cell division. researchgate.net
Research has confirmed that this compound, like other combretastatins, demonstrates activity against the protein tubulin. researchgate.netnih.govmdpi.com The combretastatin family of compounds is known to bind to the colchicine-binding site on the β-tubulin subunit. mdpi.comnih.gov This interaction is a key step in their mechanism of action.
By binding to tubulin, combretastatins interfere with microtubule dynamics. mdpi.comresearchgate.net This interference typically involves the inhibition of tubulin polymerization, the process by which tubulin molecules assemble to form microtubules. researchgate.netmdpi.com The disruption of microtubule formation prevents the proper assembly of the mitotic spindle, leading to mitotic arrest and subsequent cell death. researchgate.net While the broader class of combretastatins is well-documented to act in this manner, the specific impact of this compound on microtubule dynamics follows this established mechanism of inhibiting tubulin polymerization. researchgate.netmdpi.com
Classification as a Microtubule-Destabilizing Agent
This compound is classified as a microtubule-destabilizing agent due to its mechanism of action, which involves the inhibition of tubulin polymerization. ontosight.airesearchgate.net This interference with microtubule dynamics ultimately leads to cell cycle arrest and apoptosis. nih.gov
Detailed Research Findings:
The primary molecular target of this compound is tubulin, the protein subunit that polymerizes to form microtubules. ontosight.ai Microtubules are crucial components of the cytoskeleton, playing essential roles in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. wikipedia.orgresearchgate.net
This compound, like other members of the combretastatin family, exerts its effect by binding to the colchicine-binding site on the β-subunit of tubulin. nih.govwikipedia.org This binding event prevents the polymerization of tubulin heterodimers into microtubules. ontosight.airesearchgate.net The disruption of microtubule formation is a key mechanism of its anticancer activity. ontosight.ai By inhibiting the formation of the mitotic spindle, this compound prevents proper chromosome segregation and cell division, leading to an arrest of the cell cycle at the G2/M phase. nih.gov
High concentrations of combretastatins induce microtubule depolymerization, while at lower concentrations, they suppress microtubule dynamics. nih.gov This disruption of the microtubule network leads to changes in cell shape, particularly in vascular endothelial cells, contributing to the vascular-disrupting effects observed with these compounds. wikipedia.org
Structural features of the combretastatin family, including this compound, are crucial for their interaction with tubulin. These features typically include a trimethoxy "A"-ring and a substituted "B"-ring. nih.govwikipedia.org In the case of this compound, the molecule is a dihydrostilbenoid, meaning the two aromatic rings are connected by a non-ethene bridge. nih.gov This structural configuration allows it to fit into the colchicine (B1669291) binding pocket at the interface of the α and β tubulin subunits. d-nb.info
Molecular docking studies have further elucidated the interaction between combretastatin analogues and the colchicine binding site on tubulin, confirming that this is the primary mechanism for their inhibition of microtubule polymerization. researchgate.netd-nb.info The binding of these agents can weaken the interaction between the α and β tubulin subunits, further contributing to the destabilization of the microtubule structure. acs.org
The table below summarizes the inhibitory effects of various combretastatin analogues on tubulin polymerization, highlighting the potency of this class of compounds as microtubule-destabilizing agents.
| Compound/Analogue | Target Cell Line/System | IC50 for Tubulin Polymerization Inhibition | Research Finding |
| Combretastatin A-4 (CA-4) | In vitro tubulin polymerization assay | ~1-3 µM | A potent inhibitor of tubulin polymerization, often used as a reference compound. mdpi.comnih.gov |
| Thiazolidine-2,4-dione-1,2,3-triazole Hybrids (7e, 7f) | In vitro tubulin polymerization assay | 0.22 µM to 0.64 µM | These hybrids showed more potent tubulin polymerization inhibitory activity compared to CA-4. bohrium.com |
| 3,4-Diarylisoxazoles (43, 45) | In vitro tubulin polymerization assay | Not explicitly quantified, but inhibition level was close to that of CA-4. | These analogues effectively inhibited tubulin polymerization. acs.org |
| Compound 65 (7-tert-butyl-substituted quinoline) | In vitro microtubule polymerization inhibition assay | Not explicitly quantified, but effectively inhibited microtubule polymerization. | This compound effectively inhibited microtubule polymerization and the colchicine binding site. frontiersin.org |
| Hybrid Compound 5 | In vitro tubulin polymerization assay | Effect similar to CA-4 at 10 µM | This hybrid compound is a potential inhibitor of tubulin polymerization. nih.gov |
Structure Activity Relationship Sar Insights Relevant to Combretastatin B 3
Importance of the Dihydrostilbene (Bibenzyl) Core Structure
The absence of the double bond, which is a hallmark of the highly potent Combretastatin (B1194345) A-4 (CA-4), means that the bibenzyl core of Combretastatin B-3 lacks the rigid cis-configuration essential for the high tubulin-binding affinity seen in the A-series. nih.govresearchgate.net The stilbene (B7821643) double bond in CA-4 locks the two aromatic rings in a specific spatial orientation that fits optimally into the colchicine (B1669291) binding site on tubulin. researchgate.net The single bond bridge in dihydrostilbenes allows for more rotational freedom, resulting in a more flexible molecule that generally exhibits lower potency in inhibiting tubulin polymerization compared to its stilbene counterparts. nih.gov However, the bibenzyl scaffold is still recognized as a valid pharmacophore for cytotoxic activity, and various bibenzyls, including this compound, demonstrate significant cell growth inhibitory effects. researchgate.netscience.gov
Role of Aromatic Ring Substitution Patterns in Biological Activity
The specific chemical groups attached to the A and B aromatic rings are critical for biological function. SAR studies across the combretastatin family have established clear patterns for optimal activity, many of which are relevant to this compound. mdpi.com
Ring A: A vast body of research on combretastatin analogues confirms that a 3,4,5-trimethoxy substitution pattern on the A-ring is a key feature for potent bioactivity. researchgate.netspandidos-publications.comunife.it This arrangement appears to be essential for anchoring the molecule effectively within the colchicine binding site on tubulin. researchgate.net Any deviation from this 3,4,5-trimethoxy pattern generally leads to a significant reduction in cytotoxic potency. tandfonline.com
Ring B: The substitution pattern on the B-ring is more tolerant of modifications, and these changes can fine-tune the molecule's activity and properties. researchgate.net While the 3'-hydroxy-4'-methoxy pattern of CA-4 is common, other arrangements also confer activity. In this compound, the B-ring is substituted with two hydroxyl groups at the 3' and 4' positions and a methoxy (B1213986) group at the 5' position. The presence and position of these hydroxyl and methoxy groups are known to play an important role in the activity of this class of compounds. nih.gov For instance, the 3'-hydroxy group has been shown to be non-essential for tubulin interaction in some analogues, allowing it to be replaced by other substituents to potentially improve efficacy or metabolic stability. nih.gov
Comparative Analysis within the Combretastatin B Series and Other Combretastatin Classes
The combretastatin family comprises several classes, each defined by its core structure: stilbenes (A-series), dihydrostilbenes (B-series), phenanthrenes (C-series), and macrocyclic lactones (D-series). nih.govmdpi.com Comparing the biological activity across these series, and within the B-series itself, provides valuable SAR insights.
Within the B-series, this compound and Combretastatin B-4 show comparable, though not identical, cytotoxic activity. researchgate.net However, when compared to the A-series, the dihydrostilbenes are generally less potent. The most active natural compound, Combretastatin A-4, which has a rigid cis-stilbene (B147466) bridge, is significantly more potent than the flexible dihydrostilbenes of the B-series. mdpi.comnih.gov This highlights the critical role of the bridge in establishing the correct conformation for potent tubulin inhibition. While the cis-stilbenes of the A-series are potent inhibitors of tubulin polymerization, their trans-isomers are largely inactive, a problem that is circumvented in the dihydrostilbene series due to the absence of geometric isomers. nih.govmdpi.com
The following table presents a comparative overview of the cytotoxic activity for selected combretastatins, illustrating the differences between the A and B series.
| Compound | Class | Core Structure | PS ED₅₀ (μg/mL) researchgate.net |
|---|---|---|---|
| Combretastatin A-1 | A-Series | Stilbene | <0.001 |
| This compound | B-Series | Dihydrostilbene (Bibenzyl) | 0.4 |
| Combretastatin B-4 | B-Series | Dihydrostilbene (Bibenzyl) | 1.7 |
PS ED₅₀ refers to the effective dose required to inhibit the growth of murine P388 lymphocytic leukemia cells by 50%. Lower values indicate higher potency.
Compound Names Table
| Abbreviation/Name | Full Chemical Name or Class |
|---|---|
| Combretastatin A-1 | (Z)-1-(3,4,5-Trimethoxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)ethene |
| Combretastatin A-4 (CA-4) | (Z)-1-(3-Hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene |
| This compound | 1-(3,4-Dihydroxy-5-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethane |
| Combretastatin B-4 | 1-(3-Hydroxy-4,5-dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethane |
| Bibenzyl | 1,2-Diphenylethane |
| Dihydrostilbene | Synonym for Bibenzyl |
Advanced Preclinical Research Paradigms and Future Directions for Combretastatin B 3 Research
Investigation of Specific Cellular Signaling Pathways Modulated by Combretastatin (B1194345) B-3
While direct research on the specific cellular signaling pathways modulated by Combretastatin B-3 is limited, extensive studies on its close analog, Combretastatin A-4 (CA-4), provide significant insights into the probable mechanisms of action for the broader combretastatin family. These compounds are primarily known as microtubule-targeting agents that bind to the colchicine (B1669291) site on β-tubulin, leading to the disruption of microtubule polymerization. nih.govnih.gov This primary action triggers a cascade of downstream cellular events and modulates various signaling pathways critical for cancer cell survival and proliferation.
Key signaling pathways implicated in the action of combretastatins, and therefore relevant to this compound, include:
Apoptosis Induction: By disrupting microtubule dynamics, combretastatins cause cell cycle arrest, primarily in the G2/M phase. spandidos-publications.com This mitotic arrest is a potent trigger for apoptosis (programmed cell death). Studies on CA-4 have shown that this process involves the modulation of key apoptotic proteins. For instance, treatment with CA-4 analogs has been shown to induce apoptosis through the mitochondrial pathway, as evidenced by Annexin V assays. imrpress.comsemanticscholar.org
NF-κB Signaling Pathway: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a crucial regulator of inflammation, cell survival, and proliferation. nih.gov Research has demonstrated that CA-4 and its analogs can inhibit the NF-κB signaling pathway. nih.gov This inhibition leads to the downregulation of NF-κB-dependent genes that promote cell survival (e.g., IAPs, Bcl-2, Mcl-1) and proliferation (e.g., cyclin D1), thereby contributing to the anti-tumor effects of combretastatins. nih.gov
MAPK/ERK and PI3K/AKT Pathways: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (AKT) pathways are fundamental in regulating cell growth, survival, and invasion. imrpress.comsemanticscholar.org Studies on a novel CA-4 derivative have shown its ability to modulate these pathways in human breast cancer cells. imrpress.comsemanticscholar.org The compound was found to reduce the survival of cancer cells in a concentration-dependent manner by affecting these signaling cascades. imrpress.comsemanticscholar.org
Rho/Rho-kinase Pathway: Research on CA-4-P has revealed its impact on the actin cytoskeleton in endothelial cells, mediated by the Rho/Rho-kinase signaling pathway. ashpublications.org This pathway is involved in the formation of stress fibers and membrane blebbing, leading to a shutdown of tumor blood vessels. ashpublications.org CA-4-P was shown to cause a sequential activation of Rho, Rho-kinase, and subsequent phosphorylation of myosin light chain (MLC). ashpublications.org
Stress-Activated Protein Kinase-2/p38 (SAPK2/p38) Pathway: The same study also implicated the SAPK2/p38 pathway in the cellular response to CA-4-P, particularly in mediating membrane blebbing in endothelial cells. ashpublications.org Inhibition of this pathway was found to abolish the blebbing effect induced by the compound. ashpublications.org
Further research focusing specifically on this compound is necessary to delineate the precise signaling cascades it modulates and to understand the nuances of its mechanism compared to other combretastatins.
Exploration of Potential Synergistic Effects in Preclinical Combination Studies
The potential for this compound to work in synergy with other anticancer agents is a promising area of research, largely informed by studies on its more clinically advanced analog, Combretastatin A-4 Phosphate (CA4P). The vascular-disrupting nature of combretastatins makes them excellent candidates for combination therapies, as they can alter the tumor microenvironment to enhance the efficacy of other treatments.
Synergy with Chemotherapy: Preclinical studies have demonstrated the synergistic effects of combining CA4P with conventional chemotherapeutic drugs. For example, a study on human osteosarcoma xenografts in mice showed that the combination of CA4P and cisplatin (B142131) led to significant synergistic effects. researchgate.net This combination resulted in enhanced apoptosis and necrosis of tumor cells and inhibited tumor growth and lung metastasis more effectively than either drug alone, without increasing systemic toxicity. researchgate.net Another study explored the co-administration of CA4P with nanoparticle albumin-bound paclitaxel (B517696) (nab-paclitaxel), showing that CA4P could disrupt tumor vasculature and lead to massive necrosis in the tumor core, potentially enhancing the delivery and efficacy of the co-administered chemotherapeutic. researchgate.net
Synergy with Targeted Radiotherapy: A novel strategy termed small-molecular sequential dual-targeting theranostics (SMSDTTS) investigated the sequential administration of CA4P and a radioiodinated necrosis-avid agent, 131I-iodohypericin. thno.org In a mouse model with bifocal tumor xenografts, this sequential treatment resulted in significantly prolonged survival compared to control groups. thno.org The initial treatment with CA4P induced tumor necrosis, which then served as a target for the subsequent administration of the radiolabeled compound, demonstrating a powerful synergistic theranostic (therapeutic and diagnostic) effect. thno.org
Combination with Other Natural Products: Researchers have designed and synthesized hybrid molecules that incorporate the structural features of both curcumin (B1669340) and Combretastatin A-4. rsc.org The rationale is that the two pharmacophores could work synergistically to achieve a better therapeutic effect. rsc.org This approach aims to combine the multi-targeting effects of curcumin with the potent anti-tubulin and vascular-disrupting activity of combretastatins. researchgate.netrsc.org
These studies highlight the potential of using this compound in combination regimens. Future preclinical research should focus on identifying optimal drug partners and scheduling to maximize synergistic effects and overcome potential resistance mechanisms.
Application of Advanced In Vitro and In Vivo Models for Efficacy Studies
To thoroughly evaluate the efficacy of this compound, a range of sophisticated preclinical models are employed, moving from simple two-dimensional cell cultures to complex in vivo systems that better mimic human cancer.
In Vitro Models:
Cancer Cell Lines: A primary method for initial efficacy screening involves testing the compound against a panel of human cancer cell lines. For instance, analogs of Combretastatin A-4 have been evaluated against cell lines such as HeLa (cervical cancer), A549 (lung carcinoma), and various breast cancer cell lines (MCF-7, MDA-MB231). imrpress.comsemanticscholar.orgacs.org The cytotoxicity is often determined using assays like the sulforhodamine B (SRB) assay or MTT assay to calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%). acs.orgmdpi.com
Three-Dimensional (3D) Spheroids: Moving beyond 2D cultures, 3D multicellular spheroids offer a more physiologically relevant model. iiarjournals.org These models can better replicate the nutrient and oxygen gradients found in solid tumors, providing more accurate insights into drug penetration and efficacy. iiarjournals.org
In Vivo Models:
Xenograft Models: A common in vivo approach involves implanting human tumor cells into immunodeficient mice, such as SCID (Severe Combined Immunodeficiency) mice. thno.org For example, the synergistic effects of Combretastatin A4 Phosphate and cisplatin were studied in mice with human osteosarcoma xenografts. researchgate.net Tumor volume and weight are monitored over time to assess the antitumor activity of the treatment. thno.orgacs.org
Orthotopic Models: In these models, tumor cells are implanted into the corresponding organ of origin in the animal, which can better recapitulate the tumor microenvironment and metastatic processes.
Genetically Engineered Mouse Models (GEMMs): These models involve mice that are genetically modified to develop specific types of cancer, offering a system that more closely mimics the natural progression of the disease in humans.
To assess the outcomes in these models, various methodologies are used, including monitoring tumor growth, survival analysis, and histopathological and immunohistochemical analysis of tumor tissues to evaluate markers of proliferation (e.g., Ki-67), apoptosis, and angiogenesis. thno.orgiiarjournals.org
Computational and Structural Biology Approaches for Deeper Mechanistic Understanding
Computational and structural biology methods are indispensable for gaining a deeper understanding of the molecular mechanisms of this compound and for guiding the design of more potent and selective analogs.
Molecular Docking: This computational technique is used to predict the binding orientation of a small molecule (ligand) to a target protein. For combretastatins, molecular docking studies are frequently performed to investigate their interaction with the colchicine-binding site of tubulin. nih.gov These studies help to rationalize the structure-activity relationships (SAR) observed in biological assays and to understand why certain structural modifications enhance or diminish activity. For example, docking studies have been used to compare the binding affinity of novel combretastatin analogs to tubulin relative to the parent compound. nih.gov
Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for identifying the key chemical features of a molecule that are responsible for its biological activity. nih.gov For combretastatins, SAR studies have revealed the importance of the cis-stilbene (B147466) bridge for potent tubulin inhibition and the significance of the substitution patterns on the two aromatic rings. acs.orgmdpi.com For instance, the trimethoxy substitution on one ring and a hydroxyl or amino group on the other are often critical for high cytotoxicity. nih.govacs.org
X-ray Crystallography: This technique provides high-resolution three-dimensional structures of molecules and their complexes with proteins. While a crystal structure of this compound itself may not be widely available, the crystal structure of its parent compound, Combretastatin A-1, has been determined, unequivocally establishing its cis-stilbene geometry. researchgate.net Such structural data is invaluable for understanding the precise atomic interactions between the drug and its target.
Design of Novel Analogs: The insights gained from computational and structural studies are used to design and synthesize novel analogs with improved properties, such as enhanced stability, better water solubility, and increased potency. For example, to overcome the instability of the cis-double bond in Combretastatin A-4, analogs have been designed where the ethene bridge is replaced with a heterocyclic ring, such as an azetidinone (β-lactam) or an isoxazole, to create cis-restricted or conformationally locked molecules. spandidos-publications.comacs.org
These advanced research paradigms, from detailed molecular pathway analysis to the use of sophisticated preclinical models and computational design, are essential for the continued development and potential clinical translation of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing Combretastatin B-3, and how can researchers optimize yield and purity?
- Methodological Answer : this compound synthesis typically involves Wittig reactions or palladium-catalyzed coupling. To optimize yield, researchers should systematically vary reaction conditions (e.g., solvent polarity, temperature, catalyst loading) and monitor intermediates via HPLC or TLC . Purity can be enhanced using column chromatography followed by recrystallization, with structural confirmation via -NMR and -NMR. Reproducibility requires detailed documentation of stoichiometry and reaction times in supplementary materials .
Q. Which in vitro assays are most suitable for preliminary evaluation of this compound’s tubulin-binding activity?
- Methodological Answer : Tubulin polymerization assays (e.g., turbidity measurements at 350 nm) are standard. Researchers should include positive controls (e.g., Combretastatin A-4) and negative controls (e.g., colchicine-free buffers). Data interpretation must account for IC values and statistical significance (e.g., ANOVA with post-hoc tests) . Dose-response curves should be plotted using non-linear regression models, with error bars reflecting triplicate experiments .
Q. How should this compound be characterized to confirm structural identity and stability?
- Methodological Answer : Use a combination of spectroscopic techniques:
- Mass spectrometry (HRMS) for molecular weight confirmation.
- FT-IR to identify functional groups (e.g., phenolic -OH).
- X-ray crystallography for absolute configuration (if crystals are obtainable).
Stability studies under varying pH and temperature conditions should employ accelerated degradation protocols, with purity monitored via HPLC-UV .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported cytotoxicity data for this compound across cell lines?
- Methodological Answer : Discrepancies may arise from differences in cell culture conditions (e.g., serum concentration, hypoxia). Researchers should:
- Standardize protocols using guidelines like CONSORT for in vitro studies .
- Perform meta-analyses of published IC values, assessing heterogeneity via I statistics .
- Validate findings using isogenic cell lines to isolate genetic variables .
Q. How can researchers design in vivo studies to evaluate this compound’s pharmacokinetics while minimizing off-target effects?
- Methodological Answer :
- Dosing : Use staggered administration in murine models to assess bioavailability (e.g., IV vs. oral). Plasma concentration-time curves should be analyzed using non-compartmental models (e.g., WinNonlin®) .
- Toxicity Screening : Include histopathology of major organs and serum biomarkers (e.g., ALT/AST for liver toxicity).
- Targeted Delivery : Explore nanoparticle encapsulation to enhance tumor specificity, with efficacy quantified via bioluminescence imaging .
Q. What statistical approaches are critical for analyzing this compound’s anti-angiogenic effects in complex 3D tumor models?
- Methodological Answer :
- Data Collection : Use high-content imaging to quantify endothelial tube formation.
- Analysis : Apply multivariate regression to control for confounding variables (e.g., hypoxia, cytokine gradients).
- Validation : Compare results with 2D monolayer assays using Bland-Altman plots to assess agreement .
Data Contradiction and Reproducibility
Q. What steps ensure reproducibility when conflicting data arise in this compound’s mechanism-of-action studies?
- Methodological Answer :
- Blinded Experiments : Assign independent teams to replicate key findings .
- Open Data : Deposit raw datasets (e.g., flow cytometry files) in repositories like Figshare, adhering to FAIR principles .
- Method Transparency : Publish step-by-step protocols (e.g., in Nature Protocols) to reduce procedural variability .
Data Presentation and Publication Guidelines
Q. How should researchers present this compound data to meet journal-specific requirements (e.g., Beilstein Journal of Organic Chemistry vs. Pharmaceutical Research)?
- Methodological Answer :
- Structural Data : Follow Beilstein’s guidelines—report ≤5 compounds in the main text, with extended characterization in supplements .
- Pharmacological Data : For Pharmaceutical Research, emphasize statistical rigor (e.g., p-values <0.05, confidence intervals) and avoid non-standard abbreviations in abstracts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
